molecular formula C6H13Br2N B596199 3-Bromo-1-methylpiperidine Hydrobromide CAS No. 13617-02-2

3-Bromo-1-methylpiperidine Hydrobromide

Cat. No.: B596199
CAS No.: 13617-02-2
M. Wt: 258.985
InChI Key: PKRYDEQYRDAVJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-methylpiperidine Hydrobromide: is an organic compound with the molecular formula C6H13Br2N and a molecular weight of 258.98 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a bromine atom at the third position and a methyl group at the first position of the piperidine ring. This compound is commonly used in scientific research and industrial applications due to its unique chemical properties.

Scientific Research Applications

Chemistry: 3-Bromo-1-methylpiperidine Hydrobromide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives. It is also employed in the development of new drugs and bioactive molecules.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and specialty chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-methylpiperidine Hydrobromide typically involves the bromination of 1-methylpiperidine. The reaction is carried out by treating 1-methylpiperidine with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane. The reaction is exothermic and should be conducted under controlled conditions to prevent overheating. The product is then purified by recrystallization or distillation .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products such as 3-hydroxy-1-methylpiperidine, 3-cyano-1-methylpiperidine, or 3-amino-1-methylpiperidine can be formed.

    Oxidation Products: N-oxides or other oxidized derivatives of this compound.

    Reduction Products: 1-Methylpiperidine or other reduced derivatives.

Mechanism of Action

The mechanism of action of 3-Bromo-1-methylpiperidine Hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom at the third position of the piperidine ring can participate in halogen bonding, which enhances the compound’s binding affinity to its targets. The methyl group at the first position can influence the compound’s lipophilicity and membrane permeability, affecting its pharmacokinetic properties .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-1-methylpiperidine Hydrobromide is unique due to the presence of both a bromine atom and a methyl group on the piperidine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-bromo-1-methylpiperidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrN.BrH/c1-8-4-2-3-6(7)5-8;/h6H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRYDEQYRDAVJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30849469
Record name 3-Bromo-1-methylpiperidine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30849469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380339-63-9, 13617-02-2
Record name 3-Bromo-1-methylpiperidine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30849469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-1-methylpiperidine hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.